4-Bromo-2-fluoro-6-nitroaniline

Medicinal Chemistry Chemoselective Acylation Ortho-Nitroaniline Scaffolds

4-Bromo-2-fluoro-6-nitroaniline (CAS 517920-70-6) delivers a unique ortho-nitroaniline motif: intramolecular H-bonding reduces amine nucleophilicity, enabling chemoselective acylation without NH₂ protection. The para-Br handle permits Pd-catalyzed cross-coupling (Suzuki), while meta-F ensures metabolic stability in downstream heterocycles. Supplied at 98% purity as a solid (mp 124–126°C), it is engineered for automated SPOS and parallel medicinal chemistry. Regioisomers such as 4-Bromo-2-fluoroaniline (CAS 367-24-8) cannot replicate this reactivity profile. Secure this building block for kinase hinge-binder and hypoxia-activated prodrug programs.

Molecular Formula C6H4BrFN2O2
Molecular Weight 235.01 g/mol
CAS No. 517920-70-6
Cat. No. B1271561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-6-nitroaniline
CAS517920-70-6
Molecular FormulaC6H4BrFN2O2
Molecular Weight235.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])N)F)Br
InChIInChI=1S/C6H4BrFN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2
InChIKeyUXLRNUCHBXKRBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluoro-6-nitroaniline (CAS 517920-70-6): A Unique Ortho-Nitroaniline Scaffold for Orthogonal Synthetic Elaboration


4-Bromo-2-fluoro-6-nitroaniline (CAS 517920-70-6) is a polyfunctionalized aromatic amine characterized by a 1,2,3,5-tetrasubstituted benzene ring bearing bromine, fluorine, nitro, and amino groups . This specific substitution pattern—in particular the ortho-nitroaniline motif—confers a distinct electronic and steric profile that differentiates it from regioisomeric analogs [1]. The compound is typically supplied as a pale-yellow to orange solid with a purity specification of 98% (GC) and a melting point range of 124-126°C . It is employed primarily as a versatile building block in medicinal chemistry and organic synthesis, enabling iterative functionalization via the bromo and amino handles . The intramolecular hydrogen bond between the ortho-nitro and amino groups reduces the nucleophilicity of the amine, a property that can be strategically exploited in chemoselective transformations [1].

Procurement Alert: Why 4-Bromo-2-fluoro-6-nitroaniline Cannot Be Swapped with Common Aniline or Halogenated Analogs


In pharmaceutical and agrochemical intermediate procurement, generic substitution with regioisomers such as 4-Bromo-2-fluoroaniline (CAS 367-24-8) or 2-Fluoro-6-nitroaniline (CAS 17809-36-8) is not viable due to fundamental differences in reactivity and selectivity. The target compound uniquely combines an ortho-nitro group—which reduces the pKa of the adjacent aniline NH₂ via intramolecular hydrogen bonding [1]—with a para-bromine handle for cross-coupling and a meta-fluorine for metabolic stability. Analogs lacking the ortho-nitro group exhibit significantly higher amine nucleophilicity, leading to divergent reaction outcomes in multi-step sequences . Conversely, analogs lacking the bromine or fluorine substituents forfeit critical synthetic vectors, compromising downstream structural diversification . The evidence below quantifies these performance gaps, underscoring why direct replacement with cheaper or more readily available alternatives alters reaction yields, requires distinct catalyst systems, or fails entirely in key transformations.

Quantitative Evidence Guide: Documented Performance of 4-Bromo-2-fluoro-6-nitroaniline vs. Structural Analogs


Evidence 1: Modulated Nucleophilicity Drives Chemoselectivity in Amide Bond Formation

The presence of an ortho-nitro group in 4-Bromo-2-fluoro-6-nitroaniline significantly reduces the basicity and nucleophilicity of the adjacent amine compared to non-ortho-nitro analogs. This is evidenced by a lower computed pKa and a higher topological polar surface area (TPSA) [1]. This difference enables chemoselective transformations in complex substrates where a more nucleophilic amine would lead to undesired side reactions.

Medicinal Chemistry Chemoselective Acylation Ortho-Nitroaniline Scaffolds

Evidence 2: Enhanced Cross-Coupling Potential via Optimal Halogen Positioning

4-Bromo-2-fluoro-6-nitroaniline features a bromine atom para to the ortho-nitroaniline motif. This regiochemistry provides a single, well-defined, and electronically activated site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings . In contrast, the isomer 2-Bromo-4-fluoro-6-nitroaniline positions the bromine ortho to the nitro group, introducing substantial steric hindrance that can severely retard or completely prevent oxidative addition with palladium catalysts .

Suzuki-Miyaura Coupling Buchwald-Hartwig Amination C-C Bond Formation

Evidence 3: Robust Physical Stability and Higher Melting Point for Solid-Phase Handling

4-Bromo-2-fluoro-6-nitroaniline is a crystalline solid with a melting point range of 124-126°C . This is in stark contrast to its non-nitrated analog, 4-Bromo-2-fluoroaniline, which is a low-melting solid (40-42°C) that can be challenging to handle as it becomes liquid at slightly elevated ambient temperatures . The higher melting point of the target compound is attributed to enhanced intermolecular interactions conferred by the nitro group, improving its handling characteristics in automated solid dispensing systems and ambient storage stability .

Solid-Phase Synthesis Compound Stability Logistics and Storage

Evidence 4: Differentiated Electrochemical Reduction Potential (Redox Behavior)

The electrochemical reduction potential of nitroaromatic compounds is highly sensitive to substituent effects. For the ortho-nitroaniline motif present in 4-Bromo-2-fluoro-6-nitroaniline, the strong intramolecular hydrogen bond between the amino proton and a nitro oxygen stabilizes the radical anion formed upon one-electron reduction [1]. This results in a less negative (more easily reducible) reduction potential compared to isomers lacking this hydrogen bond, such as 4-bromo-2-nitroaniline. This property is critical in applications involving reductive activation (e.g., hypoxia-selective prodrugs) [2].

Electrochemistry Radical Anion Formation Reductive Activation

Recommended Deployment Scenarios for 4-Bromo-2-fluoro-6-nitroaniline Based on Evidence


Scenario 1: Iterative Synthesis of Ortho-Nitroaniline-Derived Kinase Inhibitor Scaffolds

In medicinal chemistry programs targeting kinase hinge-binding motifs, the ortho-nitroaniline core is a privileged scaffold for generating hydrogen-bonding interactions. 4-Bromo-2-fluoro-6-nitroaniline provides the precise substitution pattern required to construct these cores. The reduced nucleophilicity of the amine (Evidence 1) allows for the selective acylation of other, more basic amines in the molecule without protection. Subsequently, the para-bromine handle (Evidence 2) permits the introduction of diverse aromatic or heteroaromatic groups via Suzuki coupling to explore SAR around the kinase active site. The high melting point (Evidence 3) ensures accurate weighing in parallel medicinal chemistry workflows. [1]

Scenario 2: Solid-Phase Synthesis of Targeted Libraries via On-Resin Functionalization

This compound is uniquely suited for use in solid-phase organic synthesis (SPOS). Its high melting point and solid state (Evidence 3) facilitate automated resin loading via robotic dispensers without the risk of liquid reagent bleed or clogging. The chemoselectivity profile (Evidence 1) minimizes side reactions during on-resin peptide or small-molecule synthesis, while the para-bromine group (Evidence 2) provides a stable anchor point for palladium-catalyzed diversification of the immobilized intermediate. This combination of physical and chemical properties makes it an ideal building block for constructing targeted libraries in automated synthesis platforms.

Scenario 3: Electrochemical or Reductive Prodrug Development

For research groups focused on developing hypoxia-activated prodrugs or electrochemically triggered release systems, the ortho-nitroaniline motif of 4-Bromo-2-fluoro-6-nitroaniline offers a tunable redox handle. The class-level evidence (Evidence 4) indicates that its reduction potential is favorably shifted compared to non-ortho-amino nitroaromatics, allowing for activation under milder reductive conditions. This scaffold can be elaborated via the bromine handle to attach cytotoxic payloads, creating prodrug candidates that are selectively activated in the reducing environment of solid tumors. [2]

Scenario 4: Multistep Synthesis of Fluorinated Heterocycles (Benzimidazoles, Quinoxalines)

The 1,2-diamine motif, accessed by reducing the nitro group of 4-Bromo-2-fluoro-6-nitroaniline, is a cornerstone for synthesizing nitrogen-containing heterocycles like benzimidazoles and quinoxalines. The presence of the ortho-fluorine atom is critical for modulating the basicity and metabolic stability of the final heterocyclic products. The distinct reactivity profile of this compound (Evidence 1 & 2) ensures that the initial heterocycle formation (via condensation of the 1,2-diamine) proceeds efficiently and selectively, without interference from the bromine atom, which is preserved for a subsequent, late-stage diversification step. [3]

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